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Introduction
SPH5030 is a novel, selective, and potent irreversible tyrosine kinase inhibitor targeting HER2-

amplified and HER2-mutant cancers.[1][2] Inhibition of the HER2 signaling pathway has been

shown to suppress downstream pro-survival pathways, such as MAPK and PI3K/AKT,

ultimately leading to cell cycle arrest and apoptosis.[1] This application note provides a detailed

protocol for the quantitative analysis of apoptosis induced by SPH5030 in cancer cells using

flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for analyzing apoptosis on a single-cell basis.[3][4] The

Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic,

late apoptotic, and necrotic cells.[5] Annexin V is a protein that binds with high affinity to

phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma

membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid

stain that can only penetrate the compromised membranes of late apoptotic and necrotic cells.

[5]

Principle of the Assay
This protocol is based on the principle that early apoptotic cells expose phosphatidylserine on

the outer cell membrane, which can be detected by fluorescently labeled Annexin V.[5] Late

apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide
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to enter and stain the cellular DNA.[5] By analyzing the fluorescence signals of Annexin V and

PI using a flow cytometer, the cell population can be categorized into four distinct groups:

Annexin V- / PI- (Lower Left Quadrant): Live cells

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (often considered an artifact of sample

preparation)

Data Presentation
The following tables summarize hypothetical quantitative data from an experiment analyzing

the apoptotic effects of SPH5030 on a HER2-positive cancer cell line (e.g., BT-474).

Table 1: Percentage of Apoptotic Cells after 24-hour Treatment with SPH5030

Treatment
Group

Concentrati
on (nM)

Live Cells
(%)

Early
Apoptotic
Cells (%)

Late
Apoptotic/N
ecrotic
Cells (%)

Total
Apoptotic
Cells (%)

Vehicle

Control
0 95.2 ± 2.1 2.5 ± 0.5 1.8 ± 0.4 4.3 ± 0.9

SPH5030 1 85.6 ± 3.5 8.1 ± 1.2 5.3 ± 0.8 13.4 ± 2.0

SPH5030 10 60.3 ± 4.2 25.4 ± 3.1 13.1 ± 2.5 38.5 ± 5.6

SPH5030 100 25.1 ± 5.1 48.7 ± 4.8 24.5 ± 3.9 73.2 ± 8.7

Table 2: Time-Course of SPH5030-Induced Apoptosis (10 nM SPH5030)
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Time Point
(hours)

Live Cells (%)
Early
Apoptotic
Cells (%)

Late
Apoptotic/Necr
otic Cells (%)

Total
Apoptotic
Cells (%)

0 96.1 ± 1.8 2.1 ± 0.4 1.5 ± 0.3 3.6 ± 0.7

6 88.4 ± 2.5 7.2 ± 1.1 3.8 ± 0.6 11.0 ± 1.7

12 75.9 ± 3.1 15.8 ± 2.2 7.5 ± 1.4 23.3 ± 3.6

24 60.3 ± 4.2 25.4 ± 3.1 13.1 ± 2.5 38.5 ± 5.6

48 35.7 ± 4.9 30.1 ± 3.8 32.4 ± 4.1 62.5 ± 7.9

Experimental Protocols
Materials and Reagents

HER2-positive cancer cell line (e.g., BT-474)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

SPH5030

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

Trypsin-EDTA

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

Flow cytometer

Microcentrifuge tubes

T25 or T75 cell culture flasks

Experimental Workflow
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Fig. 1: Experimental workflow for apoptosis analysis.
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Step-by-Step Protocol
Cell Seeding:

Seed 1 x 10^6 cells in T25 culture flasks and allow them to adhere for 24 hours.[5] Include

flasks for a vehicle control, unstained control, Annexin V only control, and PI only control.

[5]

SPH5030 Treatment:

Prepare stock solutions of SPH5030 in DMSO.

Treat cells with the desired concentrations of SPH5030. For the vehicle control, add an

equivalent volume of DMSO.

Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

Cell Harvesting:

Collect the cell culture supernatant, which may contain floating apoptotic cells.

Gently wash the adherent cells with PBS.

Detach the adherent cells using Trypsin-EDTA.

Combine the supernatant and the detached cells and centrifuge at 300 x g for 5 minutes.

[6]

Cell Washing and Resuspension:

Discard the supernatant and wash the cell pellet twice with cold PBS.[5]

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

Staining:

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples on a flow cytometer within one hour.

Use the single-stained controls to set up compensation and the unstained control to set

the gates.

Signaling Pathway
SPH5030, as a HER2 inhibitor, is expected to induce apoptosis primarily through the intrinsic

(mitochondrial) pathway by inhibiting pro-survival signals.
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Fig. 2: Inferred signaling pathway of SPH5030-induced apoptosis.
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Conclusion
The Annexin V/PI staining protocol coupled with flow cytometry provides a robust and

quantitative method for evaluating the apoptotic effects of SPH5030. This approach is essential

for characterizing the mechanism of action of novel anti-cancer agents and for their preclinical

development. The data generated can be used to determine dose-response and time-course

effects of SPH5030 on cancer cell viability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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